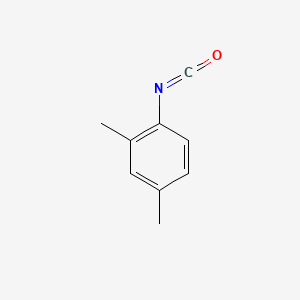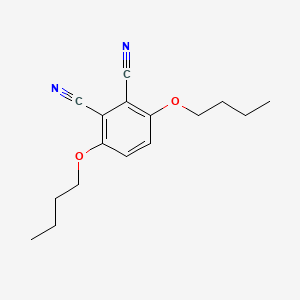
1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the benzodiazepine family, which is a class of compounds with significant medicinal chemistry applications. Benzodiazepines are known for their tranquilizing effects and have been used as neuroleptics, antineoplastics, and for a variety of other pharmacological activities .
Synthesis Analysis
The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several methods. One approach involves the use of N-carbamoylmethylanthranilic acids as starting materials, where the ring closure to form the benzodiazepine core is facilitated by substituting the amino groups with electron-withdrawing groups . Another method described involves the use of proline-derived materials, where a protocol for retentive C3 alkylation leads to the direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones with high enantioselectivity . Additionally, a three-component synthesis approach using propylphosphonic anhydride (T3P®) has been studied, which allows the formation of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives from o-phenylenediamine, dimedone, and aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives is not planar; it is three-dimensional with a six-membered phenyl ring condensed with a seven-membered heterocyclic ring . The molecular properties of these compounds are of interest due to their biological activities, and studies have been conducted to understand their reactivity and mechanisms in biological systems .
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions. For instance, a novel ring contraction rearrangement from a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one has been observed, which involves the elimination of HNO followed by a proton-mediated loss of CO . The enantioselective synthesis of these compounds can be achieved through deprotonation/trapping protocols, which allow for the introduction of diverse functionality into the benzodiazepine products .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their pharmacokinetics, which includes the speed of uptake and elimination by the body. The differences in pharmacokinetics rather than clinical effects are what distinguish the various benzodiazepine drugs in clinical use . Solid-phase synthesis methods have been developed to prepare these compounds, either as racemic mixtures or as optically pure compounds, demonstrating the versatility and generality of the synthesis sequence .
Applications De Recherche Scientifique
Application in Synthesis of Heterocyclic Compounds
- Scientific Field: Organic Chemistry
- Summary of the Application: This compound is used as a precursor in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
- Methods of Application: The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Application as a Versatile Solvent
- Scientific Field: Organic Chemistry
- Summary of the Application: “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is used as a versatile solvent in various chemical reactions, including the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) .
- Methods of Application: The compound is used as a solvent in the aforementioned reactions .
- Results or Outcomes: The use of this compound as a solvent facilitates the reactions and leads to the desired products .
Propriétés
IUPAC Name |
1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVWSUJRUVTCBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415897 |
Source


|
| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
CAS RN |
5973-23-9 |
Source


|
| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)
![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)





![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)



![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)
